![molecular formula C16H16ClN3O2 B2878294 N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034425-93-7](/img/structure/B2878294.png)
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
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Description
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Scientific Research Applications
Neuroprotective Agents for Alzheimer's Disease
Research into N-acylaminophenothiazines, which share structural similarities with the compound , has demonstrated potential as neuroprotective agents with multifunctional activities suitable for the treatment of Alzheimer's disease. These compounds have shown selective inhibition of butyrylcholinesterase (BuChE), protection against neuronal damage caused by free radicals, and the ability to penetrate the central nervous system (CNS) (González-Muñoz et al., 2011).
Crystal Structure and Pharmaceutical Applications
The study of crystal structures of compounds similar to N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has provided insights into their potential pharmaceutical applications. For instance, the crystallography of bupropion hydrobromide propanol hemisolvate has been detailed, showing specific intra- and intermolecular interactions that could inform the development of similar compounds for therapeutic purposes (Liu et al., 2011).
Anticancer and Antimicrobial Agents
Compounds incorporating the 1,3-oxazole and pyridyl-pyrazoline structures, which are chemically related to the given compound, have shown significant potential as anticancer and antimicrobial agents. Their synthesis and biological activity against various cancer cell lines and pathogenic strains suggest a promising avenue for the development of new therapeutic agents (Katariya et al., 2021).
Matrix Metalloproteinase Inhibitors
Research into thiadiazines, which share a structural motif with the compound of interest, has revealed their potential as potent inhibitors of matrix metalloproteinases. These enzymes play a crucial role in tissue remodeling and have been targeted for the development of treatments for various diseases, including cancer and fibrosis (Schröder et al., 2001).
Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides
Studies on arylsubstituted halogen(thiocyanato)amides, which are structurally related to the compound , have explored their synthesis, potential cyclization reactions, and antimicrobial properties. These findings contribute to the broader understanding of how such compounds could be used in the development of new antimicrobial agents (Baranovskyi et al., 2018).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-10(16(22)18-14-5-3-2-4-12(14)17)20-15(21)9-8-13(19-20)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGVODODSYMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide |
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